5h-Indene-2-carbaldehyde
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Overview
Description
5H-Indene-2-carbaldehyde is an organic compound belonging to the indene family It is characterized by a fused ring system consisting of a benzene ring fused to a cyclopentene ring, with an aldehyde functional group attached to the second carbon of the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Indene-2-carbaldehyde typically involves the following steps:
Cyclization of 2-phenylbutadiene: This step involves the cyclization of 2-phenylbutadiene to form indene.
Formylation: The indene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the second carbon position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Cyclization: Large-scale cyclization of 2-phenylbutadiene using appropriate catalysts.
Formylation: Industrial formylation using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5H-Indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 5H-Indene-2-carboxylic acid.
Reduction: 5H-Indene-2-methanol.
Substitution: Various substituted indene derivatives depending on the electrophile used.
Scientific Research Applications
5H-Indene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 5H-Indene-2-carbaldehyde involves its interaction with various molecular targets:
Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amines, which is useful in biochemical studies.
Electrophilic Nature: The compound can participate in electrophilic aromatic substitution reactions, making it useful in organic synthesis.
Comparison with Similar Compounds
Indene: Lacks the aldehyde functional group, making it less reactive in certain chemical reactions.
2-Indanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
Indole-3-carbaldehyde: Contains a nitrogen atom in the ring structure, leading to different biological activities.
Uniqueness: 5H-Indene-2-carbaldehyde is unique due to its specific structure, which combines the reactivity of an aldehyde group with the stability of the indene ring system. This makes it a versatile compound in both synthetic and biological applications.
Properties
CAS No. |
724765-42-8 |
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Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
5H-indene-2-carbaldehyde |
InChI |
InChI=1S/C10H8O/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1,3-7H,2H2 |
InChI Key |
OBVHPJUQHDKEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC(=CC2=C1)C=O |
Origin of Product |
United States |
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